REACTION_CXSMILES
|
C1(C)C=CC(S(O[CH:11]([CH3:18])[CH2:12][C:13]2[S:14][CH:15]=[CH:16][CH:17]=2)(=O)=O)=CC=1.[NH3:20]>>[NH2:20][CH:11]([CH3:18])[CH2:12][C:13]1[S:14][CH:15]=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC(CC=1SC=CC1)C)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
ADDITION
|
Details
|
After adding water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
a 1N sodium hydroxide solution (175 ml), the resulting material is extracted with ether
|
Type
|
CUSTOM
|
Details
|
The ether phase is separated
|
Type
|
ADDITION
|
Details
|
mixed with 1N hydrochloric acid (75 ml)
|
Type
|
EXTRACTION
|
Details
|
is then extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
is washed with a 5% sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a saturated sodium chloride solution, after which it is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC=1SC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |